N-Ethyl-3,4-(methylenedioxy)aniline-d5
Overview
Description
“N-Ethyl-3,4-(methylenedioxy)aniline-d5” is a derivative of aniline, which is pharmaceutically important . It undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines . It was used in the synthesis of γ-glutamylanilides .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6D5NO2 . The molecular weight is 170.22 .Chemical Reactions Analysis
“this compound” undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C9H11NO2 . The molecular weight is 165.19 .Scientific Research Applications
Corrosion Inhibition
An analogous compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown potential in inhibiting corrosion on mild steel surfaces in acidic environments. This compound's adsorption on mild steel follows Langmuir’s isotherm, suggesting its application in corrosion prevention (Daoud et al., 2014).
Theoretical and Spectroscopic Analysis
Theoretical and spectroscopic analyses, such as FT–IR and UV–Vis, along with HF and DFT methods, have been employed to investigate similar compounds like 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. This kind of research provides detailed insights into molecular geometries and electronic structures, which are fundamental for understanding the properties and applications of these compounds (Ceylan et al., 2016).
Synthesis and Application in Organic Chemistry
A study demonstrated a one-pot synthesis method for N-arylated amines, showcasing the chemical versatility and potential application in organic synthesis. This research highlights the efficiency of novel catalytic systems and their application in producing various organic compounds (Zheng & Wang, 2019).
Antimicrobial Activity
Compounds derived from anilines, similar to N-Ethyl-3,4-(methylenedioxy)aniline-d5, have been explored for their antimicrobial activity. These aniline-based compounds have shown significant antibacterial and antifungal properties, indicating their potential in medicinal chemistry (Banoji et al., 2022).
Nonlinear Optical Properties
Research on N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo) aniline, a similar compound, revealed significant first-order hyperpolarizability, indicating its potential use in photonic applications and as a nonlinear optical chromophore (Raaghul et al., 2022).
Safety and Hazards
Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Properties
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1,3-benzodioxol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGTVXPIULTIP-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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